An In-depth Technical Guide to 5-Hydrazinyl-2-isopropoxypyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Hydrazinyl-2-isopropoxypyridine: Properties, Synthesis, and Applications
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthesis protocol, and potential applications of the novel compound 5-Hydrazinyl-2-isopropoxypyridine. As a niche molecule with limited published data, this guide synthesizes information from analogous structures to offer predictive insights for research and development. The unique combination of a reactive hydrazine moiety and a solubilizing isopropoxy group on a pyridine scaffold suggests its potential as a versatile building block in medicinal chemistry. This document is intended to serve as a foundational resource for scientists interested in exploring the utility of this and related compounds in drug discovery programs.
Introduction
Pyridine derivatives are a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The introduction of a hydrazine group onto the pyridine ring creates a highly versatile intermediate. Hydrazines and their derivatives, such as hydrazones, are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[2][3] The hydrazine moiety is a powerful tool in drug design, enabling the synthesis of various heterocyclic systems like pyrazoles and indoles.[4][5]
5-Hydrazinyl-2-isopropoxypyridine is a bifunctional molecule featuring a nucleophilic hydrazine group at the 5-position and an isopropoxy group at the 2-position of the pyridine ring. The isopropoxy group can enhance solubility and modulate the electronic properties of the pyridine ring, while the hydrazine group serves as a reactive handle for derivatization. This unique combination of functional groups makes it a promising candidate for the development of novel therapeutics.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Analog Data Source |
| Molecular Formula | C₈H₁₃N₃O | Based on chemical structure |
| Molecular Weight | 167.21 g/mol | Based on chemical structure |
| Appearance | Colorless to light yellow solid or liquid | Hydrazinylpyridines are often crystalline solids.[6] 2-isopropylpyridine is a liquid.[7] |
| Boiling Point | > 200 °C | 2-propylpyridine has a boiling point of 169-171 °C.[8] The addition of the hydrazine and isopropoxy groups would increase the molecular weight and polarity, thus raising the boiling point. |
| Melting Point | 45-55 °C | 5-Fluoro-2-hydrazinopyridine has a melting point of 145-149 °C.[6] The isopropoxy group may lead to a lower melting point compared to the fluoro analog. |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Slightly soluble in water. | Pyridine derivatives show a range of solubilities. The isopropoxy group should enhance solubility in organic solvents. |
Proposed Synthesis Pathway
The synthesis of 5-Hydrazinyl-2-isopropoxypyridine can be logically approached from a 2,5-dihalopyridine precursor. A common and effective method for introducing a hydrazine group to an aromatic ring is through nucleophilic aromatic substitution of a halide with hydrazine hydrate.[5]
Diagram of Proposed Synthesis
Caption: Proposed two-step synthesis of 5-Hydrazinyl-2-isopropoxypyridine.
Step-by-Step Protocol
Step 1: Synthesis of 5-Halo-2-isopropoxypyridine
-
To a solution of isopropanol, add sodium metal portion-wise at 0 °C to generate sodium isopropoxide in situ.
-
Add 2,5-dihalopyridine (e.g., 2,5-dibromopyridine or 2-chloro-5-bromopyridine) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-halo-2-isopropoxypyridine.
Step 2: Synthesis of 5-Hydrazinyl-2-isopropoxypyridine
-
To a solution of 5-halo-2-isopropoxypyridine in a suitable solvent (e.g., ethanol or n-butanol), add an excess of hydrazine hydrate.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.
-
After the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography or recrystallization to obtain pure 5-Hydrazinyl-2-isopropoxypyridine.
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of 5-Hydrazinyl-2-isopropoxypyridine is dominated by the hydrazine moiety, which is a potent nucleophile. This functional group can readily react with electrophiles, making it a valuable synthon for constructing more complex molecules.
Diagram of Key Reactions
Caption: Key derivatization reactions of 5-Hydrazinyl-2-isopropoxypyridine.
Arylhydrazines are important intermediates in the synthesis of a variety of heterocyclic compounds with diverse biological activities.[2] The hydrazine group can undergo condensation reactions with aldehydes and ketones to form hydrazones, which themselves can be biologically active or can be further cyclized.[3] Reaction with carboxylic acids or their derivatives yields hydrazides, which are also a class of compounds with known therapeutic potential.[2]
Given the prevalence of the pyridine scaffold in pharmaceuticals, 5-Hydrazinyl-2-isopropoxypyridine could serve as a key building block in the synthesis of novel drug candidates for a range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1]
Predicted Spectroscopic Data
The following are predicted spectroscopic characteristics for 5-Hydrazinyl-2-isopropoxypyridine, which can aid in its identification and characterization.
-
¹H NMR:
-
Signals corresponding to the protons on the pyridine ring, likely in the aromatic region (δ 6.5-8.0 ppm).
-
A septet and a doublet for the isopropoxy group (CH and CH₃ protons, respectively).
-
Broad signals for the NH and NH₂ protons of the hydrazine group, which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
Signals for the carbon atoms of the pyridine ring.
-
Signals for the methine and methyl carbons of the isopropoxy group.
-
-
IR Spectroscopy:
-
N-H stretching vibrations from the hydrazine group (around 3200-3400 cm⁻¹).[9]
-
C-N stretching vibrations.
-
Aromatic C-H and C=C stretching vibrations characteristic of the pyridine ring.
-
C-O stretching from the isopropoxy group.
-
-
Mass Spectrometry:
-
A molecular ion peak corresponding to the molecular weight of the compound (167.21 g/mol ).
-
Fragmentation patterns consistent with the loss of the isopropoxy group, the hydrazine moiety, or parts thereof.
-
Safety and Handling
Hydrazine and its derivatives are classified as hazardous materials and should be handled with appropriate safety precautions.[10]
-
Toxicity: Hydrazine derivatives can be toxic if ingested, inhaled, or absorbed through the skin.[11][12] They can be irritants to the skin, eyes, and respiratory tract.[13]
-
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12]
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
-
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and strong acids.[13]
-
Keep containers tightly closed.
-
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this or any related chemical.[14]
Conclusion
5-Hydrazinyl-2-isopropoxypyridine represents a promising, yet underexplored, chemical entity for drug discovery and development. Its dual functionality offers a strategic advantage for the synthesis of diverse chemical libraries. This technical guide, by providing a predictive framework for its properties and synthesis, aims to facilitate its adoption and exploration by the scientific community. Further experimental validation of the data presented herein is encouraged to fully unlock the potential of this versatile molecule.
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